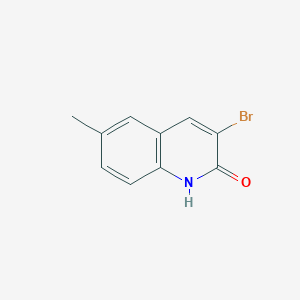
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine is a synthetic organic compound characterized by the presence of bromine, chlorine, and pyridine moieties
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and pyridine rings.
Coupling Reactions: Formation of the phenoxy-pyridine linkage through nucleophilic substitution or other coupling reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine can be compared with other similar compounds, such as:
3-Bromo-5-chlorophenol: Shares similar halogenation patterns but differs in the presence of the pyridine ring.
2,4-Dichloropyridine: Lacks the phenoxy group but has similar chlorination on the pyridine ring.
The uniqueness of this compound lies in its combined halogenation and the presence of both phenoxy and pyridine moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H5BrCl3NO |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-(3-bromo-5-chlorophenoxy)-2,4-dichloropyridine |
InChI |
InChI=1S/C11H5BrCl3NO/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-16-11(10)15/h1-5H |
InChI-Schlüssel |
CDHYRAXSPMVANS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)



![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)



